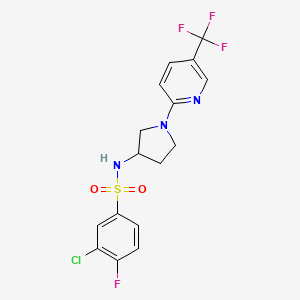

3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-chloro-4-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of such compounds generally involves the introduction of TFMP groups within the structures of other molecules . This is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. It contains a trifluoromethyl group (-CF3), a pyridine ring, and a benzenesulfonamide group .Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the fluorine atom and the pyridine moiety . These elements bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación

Herbicidal Applications

Compounds related to benzenesulfonamides, especially those with fluorination and chlorination, are explored for their herbicidal properties. For instance, derivatives with sulfonylurea structures, where fluoromethyl-triazines and fluorinated benzenesulfonamides are combined, show selectivity as post-emergence herbicides in crops like cotton and wheat due to their metabolic pathways and the ability to inhibit specific plant enzymes. These compounds' structure-activity relationships contribute to their selectivity and efficacy in controlling unwanted vegetation while sparing the crops (Hamprecht et al., 1999)[https://consensus.app/papers/fluoro-intermediates-sulfonylureas-hamprecht/69e669fd3d2c5520ad945ed0b2683a59/?utm_source=chatgpt].

Pharmaceutical Chemistry

In pharmaceutical chemistry, benzenesulfonamide derivatives are investigated for their potential as inhibitors against various biological targets. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides have been synthesized and tested for their inhibitory activity against human carbonic anhydrases, showing low nanomolar affinity against cancer-related isoforms. Such compounds could be pivotal in developing new therapeutic agents targeting carbonic anhydrases implicated in tumor growth and metastasis (Balandis et al., 2020)[https://consensus.app/papers/synthesis-structureaffinity-relationship-chlorinated-balandis/29ede11daebe54b3852e9fe139194b65/?utm_source=chatgpt].

Organic Synthesis and Material Science

Benzenesulfonamide derivatives serve as key intermediates in organic synthesis, offering pathways to synthesize complex molecules. For example, they are used in the synthesis of dual fluorescent ionophores for transition metal cations, where the sulfonamide group acts as an electron acceptor. Such compounds have applications in material science, serving as sensors for metal ions based on changes in their fluorescent properties upon metal binding (Malval et al., 2003)[https://consensus.app/papers/tripodal-ligand-incorporating-fluorescent-ionophore-malval/091ead2ca2835ec28a498ff699c706e5/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, have been used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that trifluoromethylpyridine derivatives have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety . These properties may influence the compound’s interaction with its targets.

Biochemical Pathways

The compound is likely to interact with various biochemical pathways due to its trifluoromethylpyridine structure .

Result of Action

It’s known that trifluoromethylpyridine derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF4N3O2S/c17-13-7-12(2-3-14(13)18)27(25,26)23-11-5-6-24(9-11)15-4-1-10(8-22-15)16(19,20)21/h1-4,7-8,11,23H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOVIELODGWYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[(1S)-1-methyl-2-[(2-methyl-6-nitrobenzoyl)(2-methylphenyl)amino]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B2871945.png)

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

![(4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2871950.png)

![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2871959.png)